molecular formula C14H19BCl2N2O4 B1672701 Ixazomib CAS No. 1072833-77-2

Ixazomib

Cat. No.: B1672701
CAS No.: 1072833-77-2
M. Wt: 361.0 g/mol
InChI Key: MXAYKZJJDUDWDS-LBPRGKRZSA-N
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Mechanism of Action

Target of Action

Ixazomib is a selective, potent, and reversible inhibitor of the 20S proteasome . It preferentially binds to and inhibits the β5 chymotrypsin-like proteolytic site of the 20S proteasome . The proteasome is responsible for the degradation of 70–90% of proteins that are unfolded, misfolded, or otherwise marked for degradation .

Mode of Action

This compound is an N-capped dipeptidyl leucine boronic acid which reversibly inhibits the CT-L proteolytic (β5) site of the 20S proteasome . At higher concentrations, this compound also seems to inhibit the proteolytic β1 and β2 subunits and to induce accumulation of ubiquitinated proteins .

Biochemical Pathways

The ubiquitin–proteasome system is responsible for protein degradation within human cells and plays a key role in a number of biological processes . This compound blocks protein degradation in myeloma cells causing apoptosis and cell death via multiple mechanisms . Inhibition of the proteasome leads to an accumulation of unwanted proteins in the cell, which can cause cell stress and eventually lead to cell death .

Pharmacokinetics

This compound is rapidly absorbed, with a median time to reach maximum plasma concentration of approximately 1 hour post-dose . This compound pharmacokinetics are adequately described by a three-compartment model with a terminal half-life of 9.5 days . The mean absolute oral bioavailability was 58%, based on population PK analysis . Plasma exposures of this compound increase in a dose-proportional manner . A high-fat meal decreases both the rate and extent of this compound absorption, supporting administration on an empty stomach .

Result of Action

This compound induces apoptosis in multiple myeloma cells sensitive or resistant to other conventional therapies . In mouse xenograft models, this compound induced tumor growth inhibition . Proteasome inhibition precipitates protein aggregation and alters transcriptional activation of NF-κB targets which contributes to a pro-apoptotic signaling cascade in myeloma cells .

Action Environment

The efficacy of this compound can be influenced by various environmental factors. For instance, a high-fat meal decreases both the rate and extent of this compound absorption . Furthermore, the metabolism of this compound can be increased when combined with certain drugs . Therefore, it’s important to consider these factors when administering this compound to ensure its optimal efficacy and stability.

Biochemical Analysis

Biochemical Properties

Ixazomib is an N-capped dipeptidyl leucine boronic acid which reversibly inhibits the CT-L proteolytic (β5) site of the 20S proteasome . At higher concentrations, this compound also seems to inhibit the proteolytic β1 and β2 subunits and to induce accumulation of ubiquitinated proteins .

Cellular Effects

This compound blocks the proteasomes in cells, which help to break down proteins that the cell doesn’t need . This leads to the build-up of proteins inside the cell, causing the cell to die . It has been shown to induce apoptosis in multiple myeloma cells sensitive or resistant to other conventional therapies .

Molecular Mechanism

This compound is a selective, potent, and reversible inhibitor of the 20S proteasome, and preferentially binds to and inhibits the β5 chymotrypsin-like proteolytic site . It exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

This compound has a geometric mean terminal disposition phase half-life of 9.5 days, and systemic clearance is 1.86 L/h . The absolute bioavailability of an oral dose was estimated to be 58% . During the 6-month this compound window, the overall response rate was 24%, including 35% in follicular lymphoma .

Metabolic Pathways

Metabolism of this compound is expected to be by CYP and non-CYP pathways, with no predominant CYP isozyme contribution . At higher than clinical concentrations, this compound was metabolized by multiple CYP isoforms with estimated relative contributions of 3A4 (42%), 1A2 (26%), 2B6 (16%), 2C8 (6%), 2D6 (5%), 2C19 (5%) and 2C9 (<1%) .

Transport and Distribution

This compound is 99% bound to plasma proteins and distributes into red blood cells with a blood-to-plasma ratio of 10 . The steady-state volume of distribution is 543 L .

Subcellular Localization

It works by blocking the actions of proteasomes, leading to the accumulation of proteins within the cell, and ultimately, cell death .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ixazomib involves several key steps. One of the primary methods includes the hydrolysis of a boroester with boric acid, followed by esterification with citric acid . The process can be conducted in a single reaction vessel, making it efficient and industrially feasible .

Industrial Production Methods

Industrial production of this compound citrate involves the use of citric acid monohydrate and boric acid in a controlled environment. The reaction mixture is heated to 35°C and stirred for several hours to ensure complete reaction . This method is designed to be scalable and cost-effective for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Ixazomib undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: this compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of this compound, while reduction can produce reduced forms of the compound.

Scientific Research Applications

Ixazomib has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Properties

IUPAC Name

[(1R)-1-[[2-[(2,5-dichlorobenzoyl)amino]acetyl]amino]-3-methylbutyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BCl2N2O4/c1-8(2)5-12(15(22)23)19-13(20)7-18-14(21)10-6-9(16)3-4-11(10)17/h3-4,6,8,12,22-23H,5,7H2,1-2H3,(H,18,21)(H,19,20)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXAYKZJJDUDWDS-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C(CC(C)C)NC(=O)CNC(=O)C1=C(C=CC(=C1)Cl)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B([C@H](CC(C)C)NC(=O)CNC(=O)C1=C(C=CC(=C1)Cl)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BCl2N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701025662
Record name Ixazomib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701025662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Ixazomib is an N-capped dipeptidyl leucine boronic acid which reversibly inhibits the CT-L proteolytic (β5) site of the 20S proteasome. At higher concentrations, ixazomib also seems to inhibit the proteolytic β1 and β2 subunits and to induce accumulation of ubiquitinated proteins.
Record name Ixazomib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09570
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

1072833-77-2
Record name Ixazomib
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1072833-77-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ixazomib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1072833772
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ixazomib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09570
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ixazomib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701025662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [(1R)-1-[[2-[(2,5-dichlorobenzoyl)amino]acetyl]amino]-3-methyl-butyl]boronic acid
Source European Chemicals Agency (ECHA)
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Record name IXAZOMIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/71050168A2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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